Cobalt(II) nitrate hexahydrate

Übersicht

Beschreibung

Cobalt(II) nitrate hexahydrate is used in the preparation of metallic cobalt and cobalt-based dyes and pigments . It is a precursor for the preparation of catalysts for use in certain organic reactions . It is a simple, inexpensive, and readily available cobalt precursor to develop cobalt-based catalysts for specific organic reactions .

Synthesis Analysis

The formation of different nickel and cobalt layered hydroxide phases by a variety of solution and solid-state synthesis methods has been investigated . Initially, preparative methods were refined to generate single-phase products from metal(II) nitrate hexahydrate starting materials .Molecular Structure Analysis

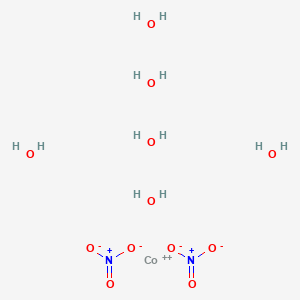

The hexahydrate is better described as hexaaquacobalt (II) nitrate, [Co (OH 2) 6 ] [NO 3] 2, as it consists of discrete [Co (OH 2) 6] 2+ and [NO 3] − ions . Above 55 °C, the hexahydrate converts to the trihydrate and at higher temperatures to the monohydrate .Physical And Chemical Properties Analysis

Cobalt(II) nitrate hexahydrate is a pale red powder color crystalline compound . It is an odorless chemical that sinks and mixes with water .Wissenschaftliche Forschungsanwendungen

- Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) Catalysts : Cobalt(II) nitrate hexahydrate is employed in the synthesis of cobalt-cobalt oxide/N-doped carbon hybrids. These hybrids serve as efficient catalysts for water splitting, either promoting hydrogen evolution or superior oxygen evolution .

- Co₃O₄ Nanocrystals : By reacting Cobalt(II) nitrate hexahydrate with appropriate precursors, researchers can create Co₃O₄ nanocrystals with various shapes (nanosheets, nanocubes, and nanobelts). These nanocrystals find applications as catalysts, particularly in methane combustion .

Electrocatalysis

- Nickel-Cobalt Layered Double Hydroxide (LDH) Nanosheets : Combining Cobalt(II) nitrate hexahydrate with Nickel(II) nitrate hexahydrate in the presence of methanol and CTAB (cetyltrimethylammonium bromide) produces LDH nanosheets. These nanosheets serve as high-performance electrocatalysts for oxygen evolution reactions .

Gas Sensing and Energy Storage

- Co₃O₄ Nanotubes and Nanorods : Calcination of Cobalt(II) nitrate hexahydrate precursor powder yields Co₃O₄ nanotubes and nanorods. These nanostructures are used in gas sensing systems and as anode materials for lithium-ion batteries .

Sulfur Host for Lithium-Sulfur Batteries

- Cobalt Hydroxide and Layered Double Hydroxides (CH@LDH) : Researchers have synthesized CH@LDH using Cobalt(II) nitrate hexahydrate as a sulfur host material for lithium-sulfur batteries .

Fischer-Tropsch Synthesis

- Cobalt(II) nitrate hexahydrate, when supported on silica (Co/SiO₂), acts as a heterogeneous catalyst for Fischer-Tropsch synthesis, a process used to convert syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons .

Analytical Reagent

Wirkmechanismus

Target of Action

Cobalt(II) nitrate hexahydrate, also known as cobaltous nitrate, is primarily used as a precursor for the preparation of cobalt-based catalysts . It targets various organic reactions, serving as a catalyst in the synthesis of 5-carboxanilide-dihydropyrimidinone derivatives and 2-amino-3-cyanopyridine and pyranopyrazole derivatives . It is also used in the preparation of cobalt-cobalt oxide/N-doped carbon hybrids .

Mode of Action

The compound interacts with its targets by facilitating chemical reactions. As a catalyst, it accelerates the rate of chemical reactions without being consumed in the process .

Biochemical Pathways

Cobalt(II) nitrate hexahydrate affects various biochemical pathways. For instance, it is used in the synthesis of cobalt-cobalt oxide/N-doped carbon hybrids, which are then used as hydrogen evolution reaction (HER) or superior oxygen evolution reaction (OER) catalysts in water splitting . This indicates its role in energy conversion processes.

Pharmacokinetics

It is known to be soluble in water and other polar solvents , which suggests it could be readily absorbed and distributed in the body. The compound’s bioavailability would be influenced by factors such as its solubility, the route of administration, and the individual’s physiological state.

Result of Action

The primary result of cobalt(II) nitrate hexahydrate’s action is the facilitation of chemical reactions. As a catalyst, it enables the synthesis of various compounds . . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects and may damage fertility .

Action Environment

The action of cobalt(II) nitrate hexahydrate can be influenced by various environmental factors. For instance, its solubility in water and other polar solvents suggests that its action could be affected by the solvent environment. Additionally, it is classified as an oxidizer , which means its reactivity could be influenced by the presence of other substances that can undergo oxidation. It is also very toxic to aquatic life with long-lasting effects , indicating that its presence in the environment could have significant ecological impacts.

Safety and Hazards

Cobalt(II) nitrate hexahydrate may intensify fire; it’s an oxidizer . It may cause an allergic skin reaction . It may damage fertility . It causes serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects . It may cause cancer by inhalation . It is harmful if swallowed or if inhaled .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cobalt(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUAJWGNOXCYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(NO3)2 . 6H2O, CoH12N2O12 | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073135 | |

| Record name | Cobalt nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red deliquescent solid; [Merck Index] Red crystalline powder; Odorless; [Alfa Aesar MSDS], RED CRYSTALS. | |

| Record name | Cobalt(II) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 0 °C: 133.8 | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.88 g/cm³ | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Cobalt(II) nitrate hexahydrate | |

CAS RN |

10026-22-9, 23730-86-1 | |

| Record name | Cobalt(II) nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+), hexaaqua-, dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023730861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2166872F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

55 °C | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

Q1: What is the molecular formula and weight of cobalt nitrate hexahydrate?

A1: Cobalt nitrate hexahydrate has a molecular formula of Co(NO3)2·6H2O and a molecular weight of 291.03 g/mol.

Q2: What spectroscopic techniques are useful for characterizing cobalt nitrate hexahydrate?

A2: Several spectroscopic techniques are helpful, including:* X-ray Diffraction (XRD): XRD reveals the crystalline structure, phase purity, and crystallite size. Studies demonstrate its utility in analyzing cobalt nitrate hexahydrate and its derivatives. [, , , , , ]* Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and study chemical bonding within the compound. Researchers frequently employ FTIR to analyze cobalt nitrate hexahydrate and its derivatives. [, , , ]* Raman Spectroscopy: This technique complements FTIR, providing further insights into molecular vibrations and structural information. Studies show its use in investigating cobalt-containing materials. []

Q3: How does cobalt nitrate hexahydrate perform under high temperatures?

A3: Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal the thermal behavior of cobalt nitrate hexahydrate. Studies show its decomposition pathway and the formation of cobalt oxide at elevated temperatures. [, , , ]

Q4: What are the catalytic applications of cobalt nitrate hexahydrate?

A4: Cobalt nitrate hexahydrate serves as a precursor for preparing various cobalt-based catalysts. Researchers utilize it in synthesizing cobalt oxide nanoparticles for applications like supercapacitors. [] It also acts as a catalyst in organic synthesis, such as the oxidation of alcohols to aldehydes and ketones. []

Q5: How does the support material influence the catalytic activity of cobalt-based catalysts derived from cobalt nitrate hexahydrate?

A5: Studies on Fischer-Tropsch synthesis demonstrate that the support material significantly influences the selectivity and activity of cobalt catalysts. Different alumina phases and carbon nanofibers have been investigated as supports, showing varying impacts on catalyst performance. [, ]

Q6: Can computational chemistry techniques be applied to study cobalt nitrate hexahydrate?

A6: Yes, density functional theory (DFT) calculations can be employed to understand the electronic structure, bonding, and reactivity of cobalt nitrate hexahydrate and related compounds. Researchers can use DFT to investigate catalytic mechanisms and predict the properties of novel cobalt-based materials. []

Q7: What safety precautions should be taken when handling cobalt nitrate hexahydrate?

A7: Cobalt nitrate hexahydrate is an oxidizer and can be harmful if swallowed or inhaled. It is crucial to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Q8: What is the environmental impact of cobalt nitrate hexahydrate?

A8: Cobalt compounds can have ecotoxicological effects. Proper waste management is essential to prevent environmental contamination. Researchers are exploring strategies for recycling and sustainable use of cobalt-containing materials. []

Q9: What are some other applications of cobalt nitrate hexahydrate?

A9: Cobalt nitrate hexahydrate finds applications in various fields, including:

- Pigments: It is a precursor for producing cobalt aluminate spinel, a blue ceramic pigment known as Thenard blue. []

- Flame retardants: Researchers explore its use in synthesizing halogen-free organophosphorus flame retardants for enhanced safety and environmental protection. []

- Thin films: It serves as a starting material for preparing cobalt oxide thin films for applications in electronics and energy storage. []

- Nanoparticles: Researchers utilize it for synthesizing various cobalt-based nanoparticles, including cobalt sulfide and cobalt phosphide, for applications in batteries, catalysts, and other nanotechnologies. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

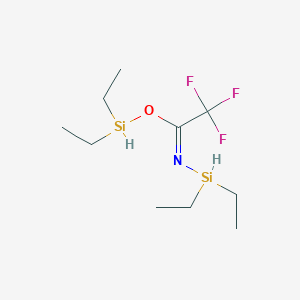

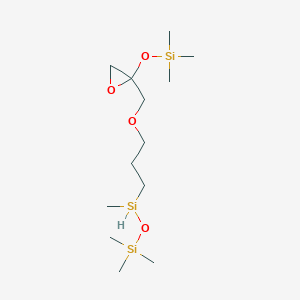

![Bis[4-(dimethylsilyl)phenyl] ether](/img/structure/B7880929.png)

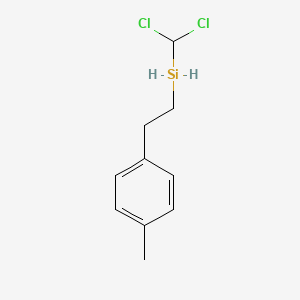

![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)

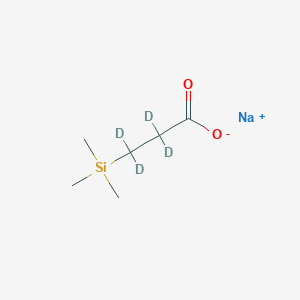

![Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-](/img/structure/B7880955.png)

![3-[(Dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-trisiloxane](/img/structure/B7880966.png)